molecular formula C13H8F2INO B4231848 N-(2,6-difluorophenyl)-4-iodobenzamide

N-(2,6-difluorophenyl)-4-iodobenzamide

Cat. No.: B4231848
M. Wt: 359.11 g/mol
InChI Key: ZORHGJJZMPCSSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-difluorophenyl)-4-iodobenzamide, also known as DIBA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DIBA is a benzamide derivative that is used as a tool compound for studying protein degradation pathways, specifically the ubiquitin-proteasome system.

Mechanism of Action

N-(2,6-difluorophenyl)-4-iodobenzamide inhibits the E1 ubiquitin-activating enzyme by binding to the active site of the enzyme. This prevents the enzyme from forming a thioester bond with ubiquitin, which is necessary for the subsequent steps in the ubiquitin-proteasome system. The inhibition of the E1 enzyme leads to the accumulation of ubiquitin conjugates and the activation of stress response pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In cellular studies, this compound has been shown to induce the accumulation of ubiquitin conjugates and the activation of stress response pathways. This can lead to the induction of autophagy, apoptosis, and cell cycle arrest. In animal studies, this compound has been shown to have anti-inflammatory effects and to protect against neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-(2,6-difluorophenyl)-4-iodobenzamide has several advantages for lab experiments. It is a potent inhibitor of the E1 ubiquitin-activating enzyme and has been shown to be effective in a variety of cell types and animal models. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are also limitations to using this compound in lab experiments. This compound is a tool compound and does not have a specific therapeutic application. Additionally, the inhibition of the ubiquitin-proteasome system can have pleiotropic effects, making it difficult to interpret the downstream effects of this compound.

Future Directions

There are several future directions for the study of N-(2,6-difluorophenyl)-4-iodobenzamide. One potential direction is the development of more specific inhibitors of the ubiquitin-proteasome system. This could lead to the development of targeted therapies for diseases such as cancer and neurodegenerative diseases. Another direction is the study of the downstream effects of this compound inhibition, including the activation of stress response pathways and the accumulation of protein aggregates. This could lead to a better understanding of the role of protein degradation in disease pathogenesis. Finally, the study of this compound in combination with other compounds could lead to the development of more effective therapies for a variety of diseases.

Scientific Research Applications

N-(2,6-difluorophenyl)-4-iodobenzamide has been used extensively in scientific research as a tool compound for studying protein degradation pathways. Specifically, this compound is used to inhibit the activity of the E1 ubiquitin-activating enzyme, which is the first step in the ubiquitin-proteasome system. This system is responsible for the degradation of misfolded or damaged proteins in cells. By inhibiting the E1 enzyme, this compound can be used to study the downstream effects of protein degradation, including the activation of stress response pathways and the accumulation of protein aggregates.

Properties

IUPAC Name

N-(2,6-difluorophenyl)-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2INO/c14-10-2-1-3-11(15)12(10)17-13(18)8-4-6-9(16)7-5-8/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZORHGJJZMPCSSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)NC(=O)C2=CC=C(C=C2)I)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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